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Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethanol

Cat. No.: B066420 Get Quote

An In-depth Technical Guide to (S)-1-(2-
Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building

block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and

the presence of a fluorine atom make it a valuable intermediate in the development of modern

therapeutics. This technical guide provides a comprehensive overview of its physical and

chemical properties, detailed experimental protocols for its synthesis and analysis, and its role

in synthetic chemistry.

Physical and Chemical Properties
(S)-1-(2-Fluorophenyl)ethanol is a colorless to light yellow liquid at room temperature.[1] The

presence of the fluorine atom on the phenyl ring influences its electronic properties and can

enhance the metabolic stability and binding affinity of derivative drug molecules.
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Property Value Source

CAS Number 171032-87-4 [1][2]

Molecular Formula C₈H₉FO [2]

Molecular Weight 140.15 g/mol [2]

Appearance Colorless to light yellow liquid [1]

Boiling Point 205-206 °C (for the racemate) [3]

Specific Rotation ([α]D) -35.3° (c=1.00 in CHCl₃)

Storage Store at room temperature [1]

Solubility Profile
Solvent Solubility Source

Water Immiscible [3]

Ethanol Soluble [4]

Acetone Soluble [4]

Dimethyl Sulfoxide (DMSO) Soluble [5][6][7][8]

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 –

5.06 (m, 1H), 1.35 – 1.38 (m, 3H).

¹³C NMR (100 MHz, CDCl₃): δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54,

25.12.

Infrared (IR) Spectroscopy
The IR spectrum of (S)-1-(2-Fluorophenyl)ethanol exhibits characteristic absorptions for the

hydroxyl and aromatic C-H and C-C bonds.
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Experimental Protocols
Asymmetric Synthesis via Hydrogenation of 2-
Fluoroacetophenone
A common and efficient method for the synthesis of (S)-1-(2-Fluorophenyl)ethanol is the

asymmetric hydrogenation of its corresponding ketone, 2-fluoroacetophenone. This reaction

typically employs a chiral catalyst to achieve high enantioselectivity.

Materials:

2-Fluoroacetophenone

Chiral Ruthenium or Rhodium catalyst (e.g., Ru/TsDPEN)

Hydrogen source (e.g., H₂ gas, formic acid/triethylamine)

Solvent (e.g., methanol, ethanol)

Standard glassware for inert atmosphere reactions

Procedure:

In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the chiral

catalyst in the chosen solvent.

Add 2-fluoroacetophenone to the solution.

Pressurize the vessel with hydrogen gas to the desired pressure or add the hydrogen

source.

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored

by TLC or GC).

Upon completion, carefully vent the hydrogen gas and quench the reaction.

The crude product is then purified by column chromatography on silica gel to yield (S)-1-(2-
Fluorophenyl)ethanol.
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Asymmetric synthesis of (S)-1-(2-Fluorophenyl)ethanol.

Analytical Methods for Enantiomeric Excess (ee)
Determination
1. Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the

enantiomeric purity of (S)-1-(2-Fluorophenyl)ethanol.

Column: A chiral stationary phase column (e.g., based on cyclodextrins) is used.

Carrier Gas: Typically helium or hydrogen.

Injector and Detector Temperature: Optimized for the compound's volatility.

Temperature Program: A suitable temperature gradient is applied to achieve baseline

separation of the enantiomers.

Analysis: The relative peak areas of the (S) and (R) enantiomers are used to calculate the

enantiomeric excess.

2. NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method): This method

involves converting the alcohol into a mixture of diastereomeric esters using a chiral

derivatizing agent like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).

[9][10][11][12][13] The resulting diastereomers will have distinct NMR signals, allowing for the

determination of the enantiomeric ratio.

Esterification: React (S)-1-(2-Fluorophenyl)ethanol with both (R)- and (S)-Mosher's acid

chloride in the presence of a base (e.g., pyridine).
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NMR Analysis: Acquire ¹H NMR spectra of the resulting diastereomeric esters.

Data Interpretation: The signals of the protons adjacent to the newly formed ester linkage will

show different chemical shifts for the two diastereomers. Integration of these distinct signals

allows for the calculation of the enantiomeric excess.
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Analytical workflows for ee determination.

Role in Drug Development
(S)-1-(2-Fluorophenyl)ethanol is a key intermediate in the synthesis of complex

pharmaceutical molecules. A notable example is its use in the synthesis of Aprepitant, a

neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[14] The specific stereochemistry

of the alcohol is crucial for the desired biological activity of the final drug product. The fluorine

substituent can also impart favorable pharmacokinetic properties.

Safety Information
(S)-1-(2-Fluorophenyl)ethanol is associated with the following hazard statements: H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory

irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a

lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.
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Conclusion
(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block with well-defined physical

and chemical properties. The synthetic and analytical methods described in this guide provide

a foundation for its use in research and development. Its role as a key intermediate in the

synthesis of drugs like Aprepitant highlights its importance in medicinal chemistry and drug

discovery. Further research into the direct biological activities of this and related fluorinated

compounds could open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
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fluorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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